1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 956453-12-6
Cat. No.: VC1993864
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956453-12-6 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 1-benzyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-16(18(21)22)12-20(19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22) |
| Standard InChI Key | LPXNEXTXAIVFDK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Identification
1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid consists of a central pyrazole ring substituted with three key functional groups: a benzyl group at the N-1 position, a 4-methylphenyl (p-tolyl) group at the C-3 position, and a carboxylic acid moiety at the C-4 position. This structural arrangement contributes to the compound's unique chemical and biological properties.
Identification Parameters
The compound is identified by several parameters that allow for its precise classification and recognition in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 956453-12-6 |
| Molecular Formula | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | 1-benzyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid |
| Synonyms | 1H-Pyrazole-4-carboxylic acid, 3-(4-methylphenyl)-1-(phenylmethyl)-; Cholesterol Impurity 18 |
| PubChem Compound ID | 2463142 |
| MDL Number | MFCD06375940 |
The compound is uniquely identified through its Standard InChI notation: InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-16(18(21)22)12-20(19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22) .
Physicochemical Properties
Understanding the physicochemical properties of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is crucial for assessing its potential applications in various fields, including pharmaceutical development and chemical synthesis.
Physical Properties
The compound exhibits specific physical characteristics that determine its behavior under various conditions:
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 487.1±33.0 °C at 760 mmHg |
| Flash Point | 248.4±25.4 °C |
| LogP | 3.59 |
| Vapor Pressure | 0.0±1.3 mmHg at 25°C |
| Index of Refraction | 1.620 |
| Exact Mass | 292.121185 |
The relatively high boiling point and low vapor pressure indicate that the compound is stable at room temperature, making it suitable for storage and handling under standard laboratory conditions .
Structural Representation
The compound's structural features can be represented through various notations that provide information about its molecular arrangement:
| Structural Notation | Representation |
|---|---|
| SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
| InChIKey | LPXNEXTXAIVFDK-UHFFFAOYSA-N |
These representations are valuable for computational chemistry, database searches, and understanding structure-activity relationships.
Structural Relationships and Comparisons
Structural Homologs
1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid belongs to a family of structurally related compounds that differ in their substitution patterns:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | 956453-12-6 | C₁₈H₁₆N₂O₂ | 292.33 g/mol |
| 1-Benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid | 956386-81-5 | C₁₉H₁₈N₂O₂ | 306.4 g/mol |
| 1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid | - | C₁₇H₁₄N₂O₂ | 278.3 g/mol |
| 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid | 54815-29-1 | C₁₂H₁₂N₂O₂ | 216.24 g/mol |
| 1-Benzyl-1H-pyrazole-4-carboxylic acid | 401647-24-3 | C₁₁H₁₀N₂O₂ | 202.21 g/mol |
These structural variations allow for structure-activity relationship studies that can guide the design of compounds with enhanced properties .
Structural Features and Their Significance
The key structural features of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid contribute to its properties and potential applications:
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The pyrazole core provides a versatile scaffold for functionalization
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The benzyl group at N-1 offers hydrophobic interactions and potential binding sites
-
The 4-methylphenyl group at C-3 introduces additional lipophilicity
-
The carboxylic acid moiety at C-4 provides a site for hydrogen bonding and further derivatization
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